molecular formula C13H11Cl2NO4S B2886099 4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide CAS No. 1172913-35-7

4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide

Cat. No. B2886099
CAS RN: 1172913-35-7
M. Wt: 348.19
InChI Key: OOPHMFBLNJTQKR-UHFFFAOYSA-N
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Description

4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide, also known as NSC-73768, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antitumor Applications : Sulfonamides, including compounds structurally related to 4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide, have shown promise in antitumor research. For instance, sulfonamide-focused libraries were evaluated for antitumor activity, revealing potent cell cycle inhibitors that have progressed to clinical trials. These compounds disrupt tubulin polymerization and exhibit antiproliferative effects in various cancer cell lines, as evidenced by the research conducted by Owa et al. (2002) (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

Antimicrobial Activity : The sulfonamide scaffold, including variations of the chemical structure , has been associated with significant antimicrobial properties. Krátký et al. (2012) designed and synthesized novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, demonstrating efficacy against a range of microbial strains, including methicillin-resistant Staphylococcus aureus and Mycobacterium kansasii (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).

Enzyme Inhibition and Computational Docking Studies : Saleem et al. (2018) reported on the synthesis, enzyme inhibitory kinetics, and computational docking studies of novel sulfonamide derivatives, highlighting their potential as antimicrobial agents and offering insights into their binding energy against bacterial targets. This study underscores the utility of sulfonamides in developing anti-bacterial alternatives against resistant pathogens (Saleem, Maryam, Bokhari, Ashiq, Rauf, Khalid, Qureshi, & Siddiqi, 2018).

Environmental Degradation : Research on the degradation pathways of sulfonamide antibiotics in environmental settings, such as those conducted by Ricken et al. (2013), demonstrates the degradation of sulfamethoxazole and other sulfonamides by Microbacterium sp. strain BR1 via an unusual pathway initiated by ipso-hydroxylation. This study provides critical insights into the environmental persistence and degradation mechanisms of sulfonamide antibiotics (Ricken, Corvini, Cichocka, Parisi, Lenz, Wyss, Martínez-Lavanchy, Müller, Shahgaldian, Tulli, Kohler, & Kolvenbach, 2013).

properties

IUPAC Name

4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO4S/c1-20-13-7-9(3-4-10(13)15)21(18,19)16-11-6-8(14)2-5-12(11)17/h2-7,16-17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPHMFBLNJTQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzenesulfonamide

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